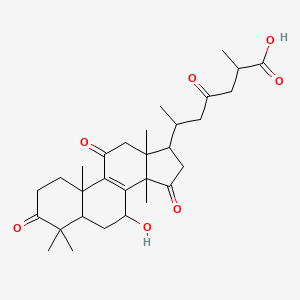

Ganoderic acid C1

Beschreibung

This compound has been reported in Ganoderma lucidum with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVGSCZIHGRVAV-NJNFCIENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915031 | |

| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95311-97-0, 108340-60-9 | |

| Record name | Ganoderic acid C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95311-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095311970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y24RF8B979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Ganoderic Acid C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Among these, Ganoderic acid C1 stands out as a prominent bioactive constituent. A thorough understanding of its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, including the key enzymes, genetic regulation, and relevant experimental methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the ubiquitous mevalonate (MVA) pathway, which synthesizes the precursor lanosterol from acetyl-CoA. The subsequent transformation of lanosterol into the structurally complex this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other modifying enzymes. While the complete pathway is yet to be fully elucidated, extensive research has identified several key enzymatic steps.

From Acetyl-CoA to Lanosterol: The Mevalonate Pathway

The initial steps of this compound biosynthesis follow the well-established MVA pathway, which is conserved across fungi, plants, and animals. This pathway involves the sequential action of several enzymes to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. These are then condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized and cyclized to form lanosterol, the first cyclic precursor of ganoderic acids.

The Post-Lanosterol Modification Cascade: A Putative Pathway to this compound

The conversion of lanosterol to this compound involves a series of oxidative modifications, including hydroxylations and the formation of keto groups and a carboxylic acid moiety. Based on the structure of this compound and the characterized functions of several Ganoderma lucidum CYPs, a putative biosynthetic pathway can be proposed.

Diagram of the Putative this compound Biosynthetic Pathway

Caption: A putative biosynthetic pathway for this compound from lanosterol, highlighting key enzymatic steps.

Key Enzymes in the Post-Lanosterol Pathway:

-

Lanosterol Synthase (LS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the lanosterol backbone.[1] The expression of the LS gene has been shown to be positively correlated with triterpene content in G. lucidum.[1]

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for the extensive oxidative modifications of the lanosterol skeleton. Several CYPs from G. lucidum have been functionally characterized:

-

CYP5150L8: This enzyme has been identified as a lanosterol C-26 oxidase, catalyzing the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[2][3] This is a crucial initial step in the biosynthesis of many ganoderic acids.

-

CYP512U6: This P450 is known to hydroxylate the C-23 position of certain ganoderic acid precursors.[4]

-

CYP5139G1: This enzyme is responsible for the C-28 oxidation of HLDOA.[5][6]

-

-

3-keto sterol reductase: An enzyme with homology to the yeast ERG27 protein is likely involved in the reduction of keto groups, a modification observed in some ganoderic acids.[4]

-

Cytochrome P450 Reductase (CPR): This essential enzyme transfers electrons from NADPH to CYPs, enabling their catalytic activity.[4]

Quantitative Data on Ganoderic Acid Biosynthesis

Quantitative analysis of ganoderic acid production is essential for understanding the pathway's efficiency and for developing strategies to enhance yields. The following tables summarize some of the available quantitative data.

Table 1: Production of Ganoderic Acids in Engineered Saccharomyces cerevisiae

| Expressed Gene(s) | Product | Titer (mg/L) | Reference |

| cyp5150l8 | 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) | 14.5 | [2][3] |

| CYP5150L8 and iGLCPR (optimized) | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 154.45 | [7] |

| CYP5150L8 and CYP5139G1 | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | 2.2 | [5][6] |

Table 2: Relative Gene Expression Levels in High Ganoderic Acid Producing Cultures

| Gene | Fold Change (High vs. Low Production) | Culture Condition | Reference |

| Squalene Synthase (SQS) | 4.3 | Liquid static vs. shaking | [8] |

| Lanosterol Synthase (LS) | 2.1 | Liquid static vs. shaking | [8] |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | 1.9 | Liquid static vs. shaking | [8] |

| cyp512v2 | 63.4 | Static vs. shaking | [9] |

Experimental Protocols

Detailed methodologies are critical for the successful study of the this compound biosynthetic pathway. Below are outlines of key experimental protocols.

Heterologous Expression of Ganoderma lucidum CYPs in Saccharomyces cerevisiae

This technique is invaluable for characterizing the function of individual CYP enzymes.

Diagram of Heterologous Expression Workflow

Caption: A generalized workflow for the heterologous expression of Ganoderma lucidum CYPs in yeast.

Methodology Outline:

-

Gene Cloning:

-

Isolate total RNA from G. lucidum mycelia and synthesize cDNA.

-

Amplify the target CYP gene and the cytochrome P450 reductase (CPR) gene using PCR with specific primers.

-

Clone the amplified genes into a yeast expression vector, such as pYES2/CT, under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate method.

-

Select positive transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow the transformed yeast cells in a selective medium containing glucose.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

-

Microsome Isolation:

-

Harvest the yeast cells and spheroplast them using zymolyase.

-

Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Resuspend the microsomal fraction in a suitable buffer.

-

Add the substrate (e.g., lanosterol or a putative intermediate) and NADPH.

-

Incubate the reaction mixture at an optimal temperature.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or LC-MS.

-

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the separation and quantification of ganoderic acids.

Methodology Outline:

-

Sample Preparation:

-

Dry and pulverize G. lucidum mycelia or fruiting bodies.

-

Extract the ganoderic acids using a suitable solvent, such as methanol or ethanol, often with sonication or heating.

-

Filter the extract and, if necessary, perform solid-phase extraction (SPE) for cleanup and concentration.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid) is commonly employed.

-

Detection: UV detection at a wavelength of approximately 252 nm is standard for ganoderic acids.

-

Quantification: Use a standard curve prepared with a purified this compound standard to quantify the concentration in the samples.

-

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of ganoderic acids, including the identification of several key enzymes. However, the precise sequence of reactions leading to this compound remains to be definitively established. Future research should focus on:

-

Functional characterization of additional CYPs: The G. lucidum genome contains a large number of uncharacterized CYP genes that may be involved in ganoderic acid biosynthesis.[8]

-

In vitro reconstitution of the pathway: Combining the purified enzymes of the pathway to synthesize this compound from lanosterol in a test tube would provide definitive proof of the proposed pathway.

-

Metabolic engineering for enhanced production: With a more complete understanding of the pathway and its regulation, metabolic engineering strategies, such as overexpression of rate-limiting enzymes and silencing of competing pathways, can be more effectively implemented to increase the production of this compound in both the native organism and heterologous hosts.

This technical guide provides a solid foundation for researchers and professionals in the field. Continued investigation into the intricacies of the this compound biosynthetic pathway will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ganoderma-market.com [ganoderma-market.com]

- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison Analysis of Ganoderic Acid in Ganoderma lucidum Cultured Mycelium and Fruit Body between the Ultraviolet Absorbance and Colorimetric Methods with Different Standards [iac.iacademic.info]

- 7. Enhanced production of individual ganoderic acids by integrating Vitreoscilla haemoglobin expression and calcium ion induction in liquid static cultures of Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Ganoderma lucidum polysaccharide on CYP2E1, CYP1A2 and CYP3A activities in BCG-immune hepatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganoderic Acid C1 in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C1 (GAC1) is a highly oxidized lanostane-type triterpenoid isolated from Ganoderma lucidum (Reishi mushroom), a fungus with a long and esteemed history in Traditional Chinese Medicine (TCM). Revered for centuries for its purported health benefits, Ganoderma lucidum has been used to treat a wide array of ailments. Modern scientific investigation has begun to elucidate the pharmacological activities of its constituent compounds, with GAC1 emerging as a molecule of significant interest. This technical guide provides a comprehensive overview of the role and mechanisms of GAC1, focusing on its anti-inflammatory and anti-cancer properties, and details the experimental protocols used to investigate its effects.

In TCM, GAC1 is a key bioactive component of the anti-asthma herbal formula ASHMI™ (Anti-Asthma Herbal Medicine Intervention).[1][2] Research has demonstrated that GAC1 is a potent suppressor of TNF-α, a key mediator of inflammation in asthma and other inflammatory conditions.[1][3] Beyond its anti-inflammatory effects, GAC1 has also been shown to exhibit cytotoxic activity against various cancer cell lines.[4] This guide will delve into the molecular mechanisms underlying these activities, with a focus on the modulation of key signaling pathways.

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50/EC50 | Reference |

| Murine Lewis Lung Carcinoma | Lung Cancer | 17 µg/mL | [4] |

| Murine Meth-A Sarcoma | Sarcoma | >20 µg/mL | [4] |

Table 2: Anti-inflammatory Activity of this compound

| Cell/System | Parameter Measured | Effect of GAC1 | Concentration | Reference |

| RAW 264.7 Macrophages | TNF-α production | Inhibition | 20 µg/mL | [4] |

| Asthma Patient PBMCs | TNF-α production | Inhibition | 20 µg/mL | [4] |

| Murine Model (BALF) | TNF-α levels | >60% inhibition | Not specified | [5] |

| Murine Model (BALF) | IL-4 levels | >60% inhibition | Not specified | [5] |

| Murine Model (BALF) | IL-5 levels | >60% inhibition | Not specified | [5] |

Table 3: Other Bioactivities of this compound

| Target | Activity | IC50 | Reference |

| Angiotensin-Converting Enzyme (ACE) | Inhibition | 745 µM | [4] |

| HIV-1 Protease | Inhibition | 180 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of GAC1 on cancer cell lines.

Objective: To determine the concentration of GAC1 that inhibits cell growth by 50% (IC50).

Materials:

-

Murine Lewis Lung Carcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of GAC1 (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for a specified period (e.g., 48 hours). A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

TNF-α Production Measurement (ELISA)

This protocol is based on studies evaluating the anti-inflammatory effects of GAC1 on macrophages and peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the amount of TNF-α secreted by cells in response to an inflammatory stimulus and the inhibitory effect of GAC1.

Materials:

-

RAW 264.7 macrophages or human PBMCs

-

Lipopolysaccharide (LPS)

-

This compound

-

Human or mouse TNF-α ELISA kit (e.g., from R&D Systems)

-

96-well ELISA plates

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells or PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of GAC1 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Collect the cell culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for TNF-α.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and a series of TNF-α standards to the wells.

-

Incubating to allow TNF-α to bind to the capture antibody.

-

Washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to allow the detection antibody to bind to the captured TNF-α.

-

Washing the plate.

-

Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by comparing the absorbance values to the standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is derived from studies investigating the molecular mechanisms of GAC1's anti-inflammatory effects.

Objective: To determine the effect of GAC1 on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 macrophages

-

LPS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed RAW 264.7 cells and treat with GAC1 and/or LPS as described for the ELISA protocol.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

MUC5AC Gene Expression Analysis (qRT-PCR)

This protocol is based on studies examining the effect of GAC1 on mucin gene expression in airway epithelial cells.

Objective: To quantify the relative mRNA expression of MUC5AC in response to GAC1 treatment.

Materials:

-

NCI-H292 human airway epithelial cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)

-

h-MUC5AC (forward): 5'-TGATCATCCAGCAGGGCT-3'

-

h-MUC5AC (reverse): 5'-CCGAGCTCAGAGGACATATGGG-3'

-

-

Real-time PCR instrument

Procedure:

-

Seed NCI-H292 cells and serum-starve them overnight.

-

Pre-treat the cells with GAC1 for 30 minutes.

-

Stimulate the cells with PMA (e.g., 10 ng/mL) for 24 hours.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the SYBR Green master mix, primers, and cDNA. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in MUC5AC expression, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Signaling Pathways

Conclusion

This compound, a key bioactive triterpenoid from the revered medicinal mushroom Ganoderma lucidum, demonstrates significant pharmacological potential, particularly in the realms of anti-inflammatory and anti-cancer activities. Its traditional use in formulations like ASHMI™ for asthma is now supported by modern scientific evidence, which points to its ability to modulate critical inflammatory signaling pathways, including NF-κB, MAPK, and AP-1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research should focus on its in vivo efficacy, bioavailability, and safety profile to pave the way for its potential clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacological Insights into Ganoderic Acid C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the foundational pharmacological studies on Ganoderic acid C1 (GAC1), a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The following sections provide a comprehensive overview of its anti-inflammatory effects, detailing the experimental methodologies, quantitative data, and the molecular signaling pathways implicated in its mechanism of action.

Anti-inflammatory Activity of this compound

Early research has predominantly focused on the immunomodulatory and anti-inflammatory properties of this compound. A significant body of work has demonstrated its ability to suppress the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), a key mediator in various inflammatory diseases.

In Vitro Studies

Initial investigations utilized murine macrophage cell lines and human peripheral blood mononuclear cells (PBMCs) to elucidate the effects of GAC1 in a controlled cellular environment. These studies have consistently shown that GAC1 can significantly inhibit TNF-α production stimulated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.

Table 1: Effect of this compound on TNF-α Production in Murine Macrophages (RAW 264.7 cells)

| GAC1 Concentration (µg/mL) | Stimulant | TNF-α Inhibition |

| 10 | LPS (1 µg/mL) | Significant reduction |

| 20 | LPS (1 µg/mL) | More effective reduction |

Data synthesized from multiple studies indicating a dose-dependent inhibitory effect.[1]

Table 2: Effect of this compound on TNF-α Production in Human PBMCs from Asthma Patients

| GAC1 Concentration (µg/mL) | Stimulant | Effect on TNF-α Production |

| 20 | LPS (2 µg/mL) | Significant inhibition |

This demonstrates the activity of GAC1 in primary human immune cells, suggesting its potential relevance in human inflammatory conditions.[1]

In Vivo Studies

Building upon the in vitro findings, subsequent research has explored the efficacy of GAC1 in animal models of inflammatory diseases, particularly those characterized by neutrophilic inflammation, which is often resistant to conventional corticosteroid therapy.

Table 3: In Vivo Effects of this compound in a Murine Model of Neutrophilic Airway Inflammation

| Treatment | Key Outcomes | Significance (vs. Sham) |

| GAC1 (Chronic) | Reduced pulmonary inflammation | P < 0.01–0.001 |

| Reduced airway neutrophilia | P < 0.01 | |

| Inhibited TNF-α, IL-4, and IL-5 levels | P < 0.05–0.001 | |

| Dexamethasone (Acute) | No effect on neutrophilia and TNF-α | - |

These findings highlight the potential of GAC1 in managing steroid-resistant asthma by targeting different inflammatory pathways than corticosteroids.[2][3]

Experimental Protocols

To ensure the reproducibility and further investigation of the pharmacological effects of this compound, detailed experimental methodologies are crucial. The following protocols are based on the key early studies.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human lung epithelial cell line NCI-H292 are commonly used.[1][3]

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[1]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA).[1][3]

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Total cellular or nuclear proteins are extracted using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, p-p65, c-Jun, c-Fos). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Murine Model of Ragweed-Induced Airway Inflammation

-

Animals: BALB/c mice are typically used for this model.[3]

-

Sensitization: Mice are sensitized via intraperitoneal injections of ragweed (RW) extract with alum as an adjuvant.

-

Challenge: Following sensitization, mice receive an intranasal challenge with RW extract to induce airway inflammation.

-

Treatment: this compound is administered orally (e.g., by gavage) for a specified duration.

-

Analysis: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-4, IL-5) are measured by ELISA. Lung tissues are processed for histological examination.[3]

Molecular Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α. Studies have shown that GAC1 inhibits the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing TNF-α production.[1][4]

Caption: GAC1 inhibits the NF-κB signaling pathway.

MAPK and AP-1 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are also involved in the cellular response to inflammatory stimuli. GAC1 has been shown to partially suppress these pathways. For instance, it can inhibit the expression of c-Jun, a component of the AP-1 transcription factor, without affecting c-Fos expression.[1]

Caption: GAC1 partially suppresses the MAPK/AP-1 pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The logical flow of experiments to identify and characterize the anti-inflammatory properties of compounds like this compound typically follows a structured approach from initial screening to mechanistic studies.

Caption: Workflow for in vitro GAC1 anti-inflammatory studies.

References

- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Ganoderic Acid C1

Introduction

This compound (GAC1) is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] For centuries, Ganoderma lucidum has been a cornerstone of traditional Eastern medicine, valued for its purported therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[3][4] Modern scientific investigation has identified ganoderic acids as key bioactive constituents responsible for many of these effects.[3][5] GAC1, in particular, has emerged as a compound of significant interest for its potent biological activities, with a growing body of research elucidating its molecular targets and mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of GAC1, focusing on its interactions with key molecular targets and its modulation of critical signaling pathways.

Core Molecular Targets of this compound

GAC1 exerts its pharmacological effects by interacting with several key proteins involved in inflammatory and disease processes. The primary molecular targets identified to date are central to inflammatory signaling cascades.

Tumor Necrosis Factor-alpha (TNF-α)

A primary and well-documented target of GAC1 is Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine.[6][7][8][9] GAC1 has been shown to directly suppress the production of TNF-α in various cell types, including murine macrophages (RAW 264.7 cells) and peripheral blood mononuclear cells (PBMCs) from asthma patients.[6][7] Molecular docking studies have predicted a high binding affinity between GAC1 and TNF-α, with a binding energy of -10.8 kcal/mol, suggesting a stable and potent interaction.[10][11] This interaction is believed to be a key mechanism behind GAC1's anti-inflammatory properties.

Nuclear Factor kappa-B (NF-κB)

NF-κB is a critical transcription factor complex that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. GAC1 is a potent inhibitor of the NF-κB signaling pathway.[6][12][13] Its inhibitory action is associated with the suppression of the phosphorylation of IκBα (p-IκBα), the inhibitor of NF-κB.[6] By preventing IκBα degradation, GAC1 blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including TNF-α.[6][14]

Mitogen-Activated Protein Kinases (MAPKs) and Activator Protein 1 (AP-1)

The MAPK signaling pathways, including extracellular-signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK), are crucial upstream regulators of inflammatory responses.[6] GAC1 has been found to partially suppress the MAPK and AP-1 signaling pathways.[6][7] AP-1 is another transcription factor that, like NF-κB, controls the expression of inflammatory genes. The partial suppression of these pathways contributes to the overall anti-inflammatory effect of GAC1.

Modulated Signaling Pathways

The interaction of GAC1 with its molecular targets leads to the modulation of several interconnected signaling pathways. These pathways are fundamental to cellular processes such as inflammation, apoptosis, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a major target of GAC1. In response to stimuli like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. GAC1 intervenes by inhibiting the phosphorylation of IκBα, thus sequestering NF-κB in the cytoplasm and preventing the inflammatory cascade.[6]

Caption: GAC1 Inhibition of the NF-κB Signaling Pathway.

Partial Suppression of MAPK/AP-1 Signaling

GAC1 also exerts a partial inhibitory effect on the MAPK and AP-1 signaling pathways. These pathways are activated by various extracellular stimuli and play a role in inflammation. The suppression of MAPKs like ERK, p38, and JNK by GAC1 contributes to its anti-inflammatory effects, likely by reducing the activation of downstream transcription factors such as AP-1.[6][7]

Caption: Partial Suppression of the MAPK/AP-1 Pathway by GAC1.

Apoptosis Induction

While direct studies on GAC1-induced apoptosis are limited, numerous studies on other ganoderic acids, such as GA-T and GA-Mf, have demonstrated the induction of apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway.[3][15][16] This process typically involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3 and caspase-9.[3][17] It is plausible that GAC1 may share similar pro-apoptotic capabilities, representing a promising area for future research.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Effect | Value | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | LPS-stimulated Macrophages | Inhibition of TNF-α production | 24.5 µg/mL | [12] |

| Binding Energy | GAC1-TNF-α complex | Predicted binding affinity | -10.8 kcal/mol |[10][11] |

Table 2: Experimental Concentrations of this compound

| Model | Cell Line/Animal | Concentration/Dose | Duration | Reference(s) |

|---|---|---|---|---|

| In Vitro | RAW 264.7 cells | 2.5, 5, 10, 20, 40 µg/mL | 24 hours | [6] |

| In Vivo | Balb/c Mice | 20 mg/kg (oral) | Chronic | [11] |

| In Vivo | Mice | 20 or 40 mg/kg | 14 days |[18] |

Key Experimental Protocols

This section outlines the methodologies used in key studies to investigate the effects of this compound.

In Vitro Anti-inflammatory Assay

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in multi-well plates. After adherence, they are treated with various concentrations of GAC1 (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) for a specified pre-incubation period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1.0 µg/mL to the cell cultures.

-

Incubation: The cells are incubated for 24 hours post-stimulation.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6]

-

Cell Viability: A parallel plate of cells is treated with GAC1 alone to assess cytotoxicity using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Caption: General workflow for in vitro analysis of GAC1.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Following treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for target proteins (e.g., p-IκBα, p-p65, total IκBα, total p65, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to target and modulate key signaling pathways, particularly the NF-κB and MAPK pathways, through the inhibition of molecules like TNF-α, underscores its therapeutic potential for a range of inflammatory diseases. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. Future research should aim to further delineate the complete spectrum of its molecular targets, explore its potential pro-apoptotic effects in cancer models, and optimize its delivery for enhanced bioavailability and efficacy.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB014333) - FooDB [foodb.ca]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Ganoderic Acid C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of GAC1's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The evidence presented herein highlights the potential of GAC1 as a therapeutic agent for a range of inflammatory conditions, including asthma and inflammatory bowel disease.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory effects. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings related to GAC1's anti-inflammatory bioactivity.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound

| Cell Line | Inflammatory Stimulus | Marker | Concentration of GAC1 | % Inhibition / IC50 | Reference |

| RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | TNF-α | 20 µg/mL | Significant suppression | [1] |

| RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | TNF-α | 40 µg/mL | Significant suppression | [1] |

| RAW 264.7 (murine macrophages) | LPS | TNF-α | - | IC50 = 24.5 µg/mL | [2] |

| NCI-H292 (human lung epithelial cells) | PMA (10 ng/mL) | MUC5AC mRNA | 40 µg/mL | Significant decrease | [3] |

| NCI-H292 (human lung epithelial cells) | PMA (10 ng/mL) | Intracellular ROS | 40 µg/mL | Significant suppression | [3][4] |

Table 2: In Vivo Inhibition of Pro-Inflammatory Cytokines by this compound in a Murine Asthma Model

| Treatment Group | Cytokine | % Inhibition (compared to untreated) | Reference |

| Chronic GAC1 | TNF-α | > 60% | [3][4] |

| Chronic GAC1 | IL-4 | > 60% | [3][4] |

| Chronic GAC1 | IL-5 | > 60% | [3][4] |

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. GAC1 has been shown to inhibit this pathway at multiple points.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Partial Suppression of the MAPK and AP-1 Signaling Pathways

The MAPK pathway is another critical regulator of cellular responses to external stimuli, including inflammation. GAC1 has been found to partially suppress this pathway, leading to a reduction in the activation of the transcription factor AP-1.[1][5]

Caption: Partial suppression of MAPK and AP-1 signaling by this compound.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

GAC1 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 10, 20, 40 µg/mL) for a specified pre-incubation time (e.g., 24 hours) before LPS stimulation.

Measurement of TNF-α Production by ELISA

-

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α in cell culture supernatants.

-

Procedure:

-

Coat a 96-well microplate with a capture antibody specific for murine TNF-α.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for murine TNF-α.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

-

Western Blot Analysis of NF-κB and MAPK Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

-

Procedure:

-

Lyse the treated cells to extract total cellular proteins or separate nuclear and cytoplasmic fractions.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, p-p65, p-ERK1/2, p-JNK, c-Jun, and loading controls like β-actin or Histone H3).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Intracellular Reactive Oxygen Species (ROS) Assay

-

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA/H2DCFDA), is used to measure intracellular ROS levels.

-

Procedure:

-

Seed NCI-H292 cells in a 96-well plate.

-

Pre-treat the cells with GAC1 (e.g., 40 µg/mL) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an ROS inducer, such as phorbol 12-myristate 13-acetate (PMA; e.g., 10 ng/mL).

-

Load the cells with the DCFDA/H2DCFDA probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~495/529 nm).

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for investigating the anti-inflammatory properties of this compound and the logical relationship between its molecular actions and therapeutic potential.

Caption: A typical experimental workflow for GAC1 anti-inflammatory studies.

Caption: The logical flow from molecular actions to the therapeutic potential of GAC1.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including NF-κB and MAPK. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of GAC1, exploring its efficacy in a wider range of inflammatory disease models, and conducting preclinical and clinical trials to evaluate its therapeutic potential in humans. The comprehensive understanding of GAC1's anti-inflammatory profile positions it as a strong candidate for the development of novel anti-inflammatory therapeutics.

References

- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid C1: A Technical Whitepaper on its Cytotoxic Potential Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostanoid triterpenes derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including potent antitumor effects. While numerous studies have detailed the cytotoxic and apoptotic mechanisms of various ganoderic acids, specific quantitative data on Ganoderic Acid C1 (GA-C1) remains limited in publicly accessible literature. This technical guide synthesizes the available information on GA-C1, focusing on its known bioactivities and plausible mechanisms of anticancer action inferred from its effects on inflammatory pathways and data from structurally related ganoderic acids. This document provides a framework for future research by presenting established experimental protocols for assessing cytotoxicity and apoptosis, alongside hypothesized signaling pathways, to guide the exploration of GA-C1 as a potential chemotherapeutic agent.

Introduction to this compound

Ganoderic acids (GAs) are major bioactive constituents of Ganoderma lucidum, a mushroom used for centuries in traditional Asian medicine.[1][2] Over 130 GAs have been identified, with many demonstrating significant antitumor and anti-metastatic properties.[1][2] These compounds are noted for their ability to induce cytotoxicity and apoptosis in cancer cells, often with minimal toxicity to normal cells.[1] this compound is one of these identified triterpenoids. While it is listed among GAs with antitumor effects, its primary documented activity in scientific literature relates to its anti-inflammatory properties.[1]

Quantitative Cytotoxicity Data

Specific IC₅₀ values detailing the cytotoxic effects of this compound against a range of cancer cell lines are not extensively documented in the reviewed literature. However, to provide a comparative context for researchers, the cytotoxic activities of other prominent and structurally related ganoderic acids are summarized below. These data illustrate the general potency of this class of compounds and can serve as a benchmark for future studies on GA-C1.

Table 1: Cytotoxicity of Various Ganoderic Acids Against Human Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [3] |

| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [3] | |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [3] | |

| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [3] | |

| Nalm-6 | Acute Lymphoblastic Leukemia | ~271 (140 µg/mL) | 48 | [2][4] | |

| Ganoderic Acid T | 95-D | Lung Cancer | Not Specified | - | [5] |

| HeLa | Cervical Cancer | Potent Inhibition | - | [6] |

Note: The IC₅₀ value for Nalm-6 cells was converted from µg/mL to µM using the molecular weight of Ganoderic Acid A (516.67 g/mol ).

Molecular Mechanisms of Action

Documented Signaling Pathway of this compound

Research has shown that this compound exerts potent anti-inflammatory effects by suppressing the production of Tumor Necrosis Factor-alpha (TNF-α) in macrophages. This is achieved through the downregulation of key inflammatory signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1). Since these pathways are also constitutively active in many cancers and contribute to proliferation, survival, and metastasis, the inhibitory action of GA-C1 presents a plausible mechanism for its potential antitumor activity.

Caption: Known anti-inflammatory action of this compound.

Proposed Cytotoxic Signaling Pathway

Based on the mechanisms elucidated for other cytotoxic ganoderic acids like GA-T and GA-Me, a proposed pathway for GA-C1-induced apoptosis involves the intrinsic or mitochondrial pathway.[1][5] This process is often initiated by cellular stress and is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade.

Caption: Proposed mitochondrial pathway of apoptosis for GA-C1.

Experimental Protocols

The following are detailed, standardized protocols for foundational assays used to determine the cytotoxicity and apoptotic effects of compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GA-C1. Include untreated (vehicle control) wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

-

Analysis: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Workflow Diagram: Annexin V/PI Apoptosis Assay

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Detailed Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Combine all cells and centrifuge at low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Analysis: Using appropriate software, create a quadrant plot of FITC vs. PI fluorescence. The quadrants represent:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells/debris

-

Conclusion and Future Directions

This compound is a bioactive triterpenoid from G. lucidum with established anti-inflammatory properties through the inhibition of MAPK, NF-κB, and AP-1 signaling. While direct, quantitative evidence of its cytotoxicity against cancer cells is currently sparse, its known mechanisms of action strongly suggest a potential anticancer role. Data from structurally similar ganoderic acids demonstrate that this class of compounds possesses potent cytotoxic and pro-apoptotic capabilities.

Future research should focus on systematically evaluating the cytotoxicity of purified this compound against a diverse panel of human cancer cell lines to establish its IC₅₀ values. Subsequent mechanistic studies should then aim to confirm its pro-apoptotic activity and definitively elucidate the signaling pathways involved, validating whether it acts through the proposed mitochondrial pathway or other cell death mechanisms. Such research is critical to unlocking the full therapeutic potential of this compound in oncology.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Ganoderic Acid C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of Ganoderic acid C1 (GAC1), a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways through which GAC1 exerts its effects, offering a comprehensive resource for professionals in the fields of immunology and drug development.

Core Findings: Inhibition of Pro-inflammatory Cytokine Production

This compound has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various inflammatory diseases, including asthma.[1][2] Research has demonstrated that GAC1 significantly suppresses TNF-α production in both murine macrophage cell lines (RAW 264.7) and peripheral blood mononuclear cells (PBMCs) obtained from asthma patients.[1][2] This inhibitory effect is achieved without inducing toxicity to the cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on TNF-α production and other related inflammatory markers.

| Cell Line | Stimulant | GAC1 Concentration | Effect on TNF-α Production | Reference |

| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) (1.0 μg/mL) | 2.5, 5, 10, 20, 40 μg/mL | Dose-dependent inhibition | [1] |

| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | IC50 = 24.5 μg/mL | 50% inhibition of TNF-α production | [3] |

| PBMCs (from asthma patients) | Lipopolysaccharide (LPS) (2μg/mL) | 20 μg/mL | Significant inhibition | [1] |

| In Vivo Model | Condition | GAC1 Treatment | Effect on Cytokines | Reference |

| Balb/c mice | Ragweed-induced airway inflammation | Chronic oral administration | Significant inhibition of TNF-α, IL-4, and IL-5 in bronchoalveolar lavage fluid (BALF) | [4][5] |

| Cell Line | Stimulant | GAC1 Concentration | Effect on Gene/Protein Expression | Reference |

| NCI-H292 (human lung epithelial cells) | Phorbol 12-myristate 13-acetate (PMA) | 40 ug/mL | Decreased MUC5AC gene expression and intracellular ROS production | [6][7] |

Elucidating the Mechanism of Action: Signaling Pathway Modulation

The immunomodulatory effects of this compound are primarily attributed to its ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary target identified is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

Upon stimulation with inflammatory agents like LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including TNF-α. GAC1 has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene activation.[1]

In addition to the NF-κB pathway, GAC1 also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[1][2] Specifically, it has been observed to reduce the expression of c-Jun, a component of the AP-1 transcription factor, and the phosphorylation of ERK1/2 and JNK, which are key kinases in the MAPK pathway.[1]

Signaling Pathway Diagram

Caption: this compound inhibits TNF-α production by targeting NF-κB, MAPK, and AP-1 signaling pathways.

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research to investigate the immunomodulatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for RAW 264.7 cells) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Treatment Protocol:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0, 10, and 20 μg/mL) for a specified duration (e.g., 24 hours).[1]

-

Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) (e.g., 1 μg/mL for RAW 264.7 cells or 2 μg/mL for PBMCs), for a defined period (e.g., 30 minutes for signaling studies or 24 hours for cytokine production assays).[1]

-

Measurement of TNF-α Production

-

Sample Collection: After the treatment period, cell culture supernatants are collected.[1]

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.[1]

-

Data Analysis: The percentage of inhibition is calculated by comparing the TNF-α levels in GAC1-treated groups to the LPS-stimulated control group. Statistical significance is determined using appropriate statistical tests, such as one-way ANOVA followed by Dunnett's test.[1]

Western Blot Analysis for Signaling Proteins

-

Protein Extraction:

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, p-NF-κB p65, c-Jun, p-ERK1/2, p-JNK) and a loading control (e.g., GAPDH).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[1]

Experimental Workflow Diagram

Caption: A typical experimental workflow to investigate the immunomodulatory effects of this compound.

Conclusion and Future Directions

The collective evidence strongly supports the immunomodulatory potential of this compound, particularly its role as a potent inhibitor of TNF-α. Its mechanism of action, centered on the downregulation of the NF-κB pathway, provides a solid foundation for its therapeutic application in inflammatory conditions. The detailed experimental protocols outlined in this guide offer a framework for further research and validation of its effects.

Future research should focus on in-vivo efficacy in various disease models, pharmacokinetic and pharmacodynamic studies, and the potential for synergistic effects with other therapeutic agents. A deeper understanding of its impact on a broader range of immune cells and cytokine profiles will further elucidate its position in the landscape of immunomodulatory therapeutics. The data and methodologies presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the development of novel anti-inflammatory drugs.

References

- 1. This compound isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Efficacy & Molecular Mechanisms of a Terpenoid Compound this compound on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

In Vivo Efficacy of Ganoderic Acid C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C1 (GAC1), a lanostane triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the field of pharmacology. Possessing notable anti-inflammatory properties, GAC1 is being investigated for its therapeutic potential in various disease models. This technical guide provides an in-depth overview of the in vivo studies elucidating the efficacy of GAC1, with a primary focus on its role in mitigating steroid-resistant neutrophilic asthma. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

I. Quantitative Data Summary

The in vivo efficacy of this compound has been predominantly evaluated in a murine model of ragweed-induced steroid-resistant asthma. The following tables present a consolidated summary of the key quantitative findings from these studies, highlighting the significant anti-inflammatory effects of GAC1 treatment.

Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in a Murine Asthma Model [1]

| Treatment Group | Total Cells (x 10⁵) | Neutrophils (x 10⁵/mL) | Eosinophils (x 10⁵) |

| RW/Sham | Not specified | 0.97 ± 0.25 | 0.53 ± 0.24 |

| RW/Dex | Not specified | 1.12 ± 0.112 | 0.14 ± 0.02 |

| RW/GAC1 | 1.94 ± 0.35 | 0.26 ± 0.10,### | 0.11 ± 0.10 |

*P < 0.05 vs RW/Sham; ***P < 0.001 vs RW/Sham; ###P < 0.0001 vs RW/Dex. Data are expressed as Mean ± SD.[1][2]

Table 2: Effect of this compound on Pulmonary Cytokine Levels in a Murine Asthma Model [1]

| Treatment Group | TNF-α Inhibition | IL-4 Inhibition | IL-5 Inhibition |

| Chronic GAC1 | > 60% (P < 0.05 vs Sham) | > 60% (P < 0.05 vs Sham) | > 60% (P < 0.001 vs Sham) |

| Acute Dexamethasone | No significant effect | Significant reduction | Significant reduction |

Table 3: In Vitro and In Silico Efficacy of this compound

| Parameter | Method | Result | Significance |

| TNF-α Production Inhibition (PBMCs) | ELISA | Significant inhibition at 20 µg/mL | P < 0.05 vs LPS alone[3] |

| MUC5AC Gene Expression (NCI-H292 cells) | qRT-PCR | Decreased expression | P < 0.001 vs stimulated/untreated[1] |

| Reactive Oxygen Species (ROS) Production (NCI-H292 cells) | ROS Assay Kit | Decreased production | P < 0.001 vs stimulated/untreated[1] |

| GAC1-TNF-α Binding Energy | Molecular Docking | -10.8 kcal/mol | Indicates stable binding[1] |

II. Experimental Protocols

The primary in vivo model used to assess the efficacy of this compound is a ragweed-induced murine model of steroid-resistant neutrophilic asthma. The detailed methodology is as follows:

Animal Model and Sensitization

-

Animal Strain: Balb/c mice.[1]

-

Sensitization: Mice are sensitized by intraperitoneal injections of 100 µg of ragweed (RW) extract with 2 mg of alum as an adjuvant on days 0 and 7.[1]

-

Challenge: On day 14, mice receive an intranasal challenge with RW. A second set of challenges is performed on days 43 and 44.[1]

Treatment Regimen

-

This compound Group: Mice are administered 20 mg/kg of GAC1 orally (intragastric administration) twice daily in 0.5 mL of water from day 15 to day 42 (chronic treatment).[1]

-

Dexamethasone Group: Mice are given 1 mg/kg of dexamethasone dissolved in 0.5 mL of water at 48 hours and 2 hours prior to the second RW challenge (acute treatment).[1]

-

Control Groups: A sham group sensitized and challenged with RW and a naive group challenged with phosphate-buffered saline (PBS) are included as controls.[1]

Outcome Measures

-

Bronchoalveolar Lavage (BAL): On day 46, BAL is performed to collect fluid for cell counting and cytokine analysis.[1]

-

Cell Differentials: Total and differential cell counts (neutrophils, eosinophils, macrophages) in the BAL fluid are determined.[1]

-

Cytokine Analysis: Levels of TNF-α, IL-4, and IL-5 in the BAL fluid are measured by ELISA.[1]

-

Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess pulmonary inflammation.[1]

In Vitro Assays

-

Cell Line: Human lung epithelial cell line (NCI-H292) is used to study the effects on MUC5AC expression and ROS production.[1]

-